4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride (CAS 61033-86-1) is a highly versatile, bifunctional synthetic precursor featuring a primary aniline amine and a partially saturated imidazoline ring. Supplied as a stable hydrochloride salt, this compound is engineered to provide orthogonal reactivity between its two nitrogen-containing functional groups. It is predominantly utilized in the procurement and synthesis of complex heterocyclic scaffolds, such as benzofuran-2-carboxamides and substituted isoindolines, which are critical in medicinal chemistry and advanced materials science [1]. The hydrochloride form ensures optimal solubility in polar protic solvents like ethanol, facilitating homogeneous condensation reactions while protecting the molecule from premature oxidative degradation during storage and handling .
Procuring generic alternatives, such as the free base form of this compound or acyclic analogs like 4-aminobenzamidine, frequently leads to process failures or suboptimal yields. The free base form suffers from poor aqueous and ethanolic solubility, forcing the use of harsher, high-boiling solvents (e.g., DMF or DMSO) that complicate downstream purification and scale-up [1]. Furthermore, attempting to substitute the imidazoline ring with an acyclic amidine removes the conformational rigidity of the 5-membered ring, leading to a loss of stereoelectronic control during complex cyclization reactions and significantly altering the pKa of the basic center . This lack of structural pre-organization directly translates to lower yields and an increased burden of side-product separation.
The hydrochloride salt form of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline exhibits drastically improved solubility profiles in polar protic solvents compared to its free base counterpart. While the free base is sparingly soluble in water and ethanol, the hydrochloride salt readily dissolves, enabling high-concentration homogeneous reactions. This solubility is critical for efficient condensation reactions, such as those with phthalaldehyde or benzofuran-2-carbonyl chloride, which are typically conducted in refluxing ethanol or toluene with an amine base [1].
| Evidence Dimension | Aqueous / Ethanolic Solubility |
| Target Compound Data | >50 mg/mL (Hydrochloride salt) |
| Comparator Or Baseline | <1 mg/mL (Free base analog) |
| Quantified Difference | >50-fold increase in polar solvent solubility |
| Conditions | Ambient temperature (25 °C) in standard polar protic synthesis media |
High solubility eliminates the need for toxic, high-boiling solvents like DMF, reducing solvent disposal costs and simplifying downstream product isolation.
The 4,5-dihydro-1H-imidazole (imidazoline) ring locks the N-C-N amidine equivalent into a fixed, planar-like conformation. When compared to acyclic analogs like 4-aminobenzamidine, which exhibit free rotation around the C-N bonds, the imidazoline ring provides strict stereoelectronic pre-organization. This rigidity is essential when the compound is used as a precursor for bulky, multi-ring systems, as it prevents unwanted steric clashes and directs the reaction pathway toward the desired cyclized products with higher fidelity [1].
| Evidence Dimension | Dihedral Angle Restriction (N-C-N) |
| Target Compound Data | Fixed conformation within the 5-membered imidazoline ring |
| Comparator Or Baseline | Free bond rotation in 4-aminobenzamidine (acyclic amidine) |
| Quantified Difference | ~100% restriction of the functional group conformation |
| Conditions | Ligand synthesis and complex heterocyclic condensation reactions |
Structural pre-organization minimizes side reactions and improves overall yield during the synthesis of complex pharmaceutical or material scaffolds.
The partially saturated imidazoline ring in 61033-86-1 possesses a significantly higher basicity (pKa ~10.5-11.0) compared to fully aromatic analogs like 2-(4-aminophenyl)benzimidazole (pKa ~5.5-6.0). Because the imidazoline nitrogen is highly basic, it is preferentially protonated (forming the stable hydrochloride salt), effectively masking it during electrophilic attacks. This allows the less basic aniline amine (pKa ~4.6) to act as the primary nucleophile in amidation or imine-formation reactions without requiring additional, costly protecting group steps .
| Evidence Dimension | Thermodynamic Basicity (pKa) |
| Target Compound Data | pKa ~10.5-11.0 (Imidazoline ring) |
| Comparator Or Baseline | pKa ~5.5-6.0 (Aromatic benzimidazole analog) |
| Quantified Difference | ~4.5 to 5.0 pKa unit increase in basicity |
| Conditions | Standard aqueous/mixed-solvent thermodynamic conditions |
The distinct basicity difference enables protecting-group-free orthogonal reactivity, significantly shortening synthetic routes and reducing reagent costs.
Primary anilines are notoriously susceptible to auto-oxidation, often darkening and degrading upon prolonged exposure to air and light. The formulation of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline as a hydrochloride salt significantly mitigates this degradation pathway. By maintaining the molecule in a protonated, crystalline state, the electron density on the aromatic ring is modulated, providing an extended shelf life compared to the free base form. This stability ensures consistent batch-to-batch purity without the need for pre-reaction distillation or recrystallization .
| Evidence Dimension | Oxidative Degradation Resistance |
| Target Compound Data | Extended stability (>12 months) as a crystalline hydrochloride salt |
| Comparator Or Baseline | Rapid auto-oxidation (weeks to months) for the free base aniline |
| Quantified Difference | >5-fold extension in shelf-stable handling time |
| Conditions | Ambient air and light exposure during standard laboratory or bulk storage |
Procurement of the stable salt form reduces material waste and eliminates labor-intensive purification steps prior to use in scale-up manufacturing.
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride is the optimal precursor for synthesizing biologically active benzofuran-2-carboxamides. Its high solubility in polar solvents and the orthogonal reactivity of its aniline group allow for clean coupling with benzofurane-2-carbonyl chlorides. The resulting compounds are critical in medicinal chemistry for developing novel antiproliferative and antimicrobial agents [1].
In the synthesis of complex 1-imino(hetero)aryl-2-N-(hetero)arylisoindolines, the conformational rigidity of the imidazoline ring provides essential stereoelectronic control. Condensation reactions with phthalaldehyde proceed with higher regioselectivity compared to acyclic amidine analogs, making this compound a preferred building block for advanced ligand design in coordination chemistry and catalysis [1].
For industrial workflows requiring the selective functionalization of an aniline in the presence of a secondary basic site, this compound is ideal. The significant pKa difference between the imidazoline ring and the aniline group allows the imidazoline to remain protonated and unreactive during electrophilic attacks on the aniline, streamlining the synthetic route by eliminating the need for temporary protecting groups .